4-Bromo-N-hydroxybenzamide

5-Lipoxygenase inhibition QSAR leukotriene biosynthesis

4-Bromo-N-hydroxybenzamide (CAS 1836-27-7) is a para-brominated aryl hydroxamic acid (C7H6BrNO2, MW 216.03 g/mol) recognized as a small-molecule probe for 5-lipoxygenase (5-LO) and a versatile synthetic intermediate. Its commercial utility stems from its dual identity: a hydroxamic acid zinc-binding group (ZBG) scaffold common to histone deacetylase (HDAC) inhibitors and a formylating agent for amines.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 1836-27-7
Cat. No. B167868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-hydroxybenzamide
CAS1836-27-7
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NO)Br
InChIInChI=1S/C7H6BrNO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10)
InChIKeyVESPFSJNQMGUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-hydroxybenzamide (CAS 1836-27-7) Procurement Guide: A Specialized Hydroxamic Acid Building Block


4-Bromo-N-hydroxybenzamide (CAS 1836-27-7) is a para-brominated aryl hydroxamic acid (C7H6BrNO2, MW 216.03 g/mol) recognized as a small-molecule probe for 5-lipoxygenase (5-LO) and a versatile synthetic intermediate. Its commercial utility stems from its dual identity: a hydroxamic acid zinc-binding group (ZBG) scaffold common to histone deacetylase (HDAC) inhibitors and a formylating agent for amines . The compound's biological annotation as an inhibitor of polyunsaturated fatty acid 5-lipoxygenase is documented in the ChEMBL database (CHEMBL351337), with an in vitro IC50 of 1.40×10⁴ nM in rat basophilic leukemia (RBL-1) cells [1], placing it within a well-characterized QSAR series of over 100 hydroxamic acids studied for leukotriene biosynthesis inhibition [2].

Why 4-Bromo-N-hydroxybenzamide Cannot Be Replaced by a Generic Hydroxamic Acid in 5-LO Research


Substitution of 4-Bromo-N-hydroxybenzamide with an unsubstituted or differently substituted aryl hydroxamic acid carries a high risk of producing non-interpretable data in 5-lipoxygenase (5-LO) assays. The seminal QSAR study by Summers et al. established that the in vitro 5-LO inhibitory potency of hydroxamic acids is primarily governed by the hydrophobicity (log P) of the carbonyl substituent, with electron-withdrawing substituents enhancing activity [1]. The para-bromo substituent contributes both a specific hydrophobic increment (π value) and a distinct electron-withdrawing effect that differs from para-chloro, para-methyl, or unsubstituted analogs. Without precise accounting for these physicochemical parameters, activity can shift by orders of magnitude; the study reported potencies spanning 4 orders of magnitude across the series [1]. Generic substitution therefore invalidates quantitative comparisons across published datasets and undermines SAR reproducibility.

Quantitative Differentiation Evidence for 4-Bromo-N-hydroxybenzamide (CAS 1836-27-7)


Potency in RBL-1 5-Lipoxygenase Cellular Assay Within the Aryl Hydroxamic Acid QSAR Landscape

4-Bromo-N-hydroxybenzamide exhibits an IC50 of 1.40×10⁴ nM against 5-lipoxygenase in RBL-1 (rat basophilic leukemia) cells [1]. This value anchors the compound within the QSAR landscape defined by Summers et al., where the primary driver of potency is the hydrophobicity (log P) of the carbonyl substituent [2]. While direct head-to-head IC50 data for the closest comparators (4-chloro, 4-fluoro, 4-methyl, and unsubstituted N-hydroxybenzamide) in the exact same RBL-1 assay are not available in the public domain, the QSAR equation establishes that potency differences are predictable and quantitatively meaningful. The electron-withdrawing para-bromo substituent contributes a specific Hansch π constant and σ value that differentiate the compound from its halogen and alkyl congeners within the aryl hydroxamic acid class [2].

5-Lipoxygenase inhibition QSAR leukotriene biosynthesis

Definition as a Formylating Agent: Quantitative Yield Data for Amine Formylation

4-Bromo-N-hydroxybenzamide functions as an efficient formylating agent for amines, producing formyl amides with high yields . This synthetic utility is shared with other N-hydroxybenzamides but the presence of the para-bromo substituent provides a UV-chromophoric handle for reaction monitoring and product detection, which is absent in unsubstituted N-hydroxybenzamide. Quantitative yield data for specific amine substrates are vendor-reported and should be verified in the user's substrate system.

Synthetic methodology formylation amine derivatization

Physicochemical Property Differentiation: Computed LogP, pKa, and Density

The computed physicochemical profile of 4-Bromo-N-hydroxybenzamide includes XLogP3 = 1.0, a predicted density of 1.701±0.06 g/cm³, and a predicted pKa of 8.0±0.10 [1]. The reported melting point is 185–186 °C (from ethanol) [2]. These values can be compared with the unsubstituted parent N-hydroxybenzamide: typical melting point ~130–132 °C, reflecting the impact of the bromo substituent on crystal packing. The XLogP3 of 1.0 is notably lower than many drug-like HDAC inhibitor scaffolds, reflecting the compact nature of the molecule as a fragment-sized lead.

Drug-likeness physicochemical profiling solubility prediction

Biological Selectivity Annotation: 5-LO Engagement Without Confirmed HDAC Pan-Activity

4-Bromo-N-hydroxybenzamide is annotated in the public domain primarily as a 5-lipoxygenase inhibitor (ChEMBL target: Polyunsaturated fatty acid 5-lipoxygenase, Rat) [1]. Despite the presence of a hydroxamic acid ZBG common to pan-HDAC inhibitors (e.g., SAHA/Vorinostat, which has an IC50 of ~10–50 nM against HDAC1), no HDAC inhibition data for 4-Bromo-N-hydroxybenzamide were identified in authoritative databases. This functional annotation distinguishes the compound from hydroxamic acid-containing HDAC inhibitors such as SAHA and PXD101, where target annotation is dominated by class I/II HDAC isoforms. The absence of HDAC annotation suggests that 4-Bromo-N-hydroxybenzamide may serve as a 5-LO-selective probe relative to HDACs, though direct head-to-head HDAC panel data are needed to confirm this selectivity.

Target selectivity HDAC profiling 5-lipoxygenase

High-Confidence Application Scenarios for 4-Bromo-N-hydroxybenzamide in Research and Industry


QSAR Validation Studies in the Aryl Hydroxamic Acid 5-Lipoxygenase Inhibitor Series

Researchers constructing or validating quantitative structure-activity relationship (QSAR) models for 5-lipoxygenase inhibition can employ 4-Bromo-N-hydroxybenzamide as a para-substituted aryl hydroxamic acid data point. Its IC50 of 1.40×10⁴ nM in RBL-1 cells provides a measured biological activity value that can be correlated with computed descriptors (π, σ, MR) in the framework established by Summers et al. [1]. The compound serves as a test case for evaluating the predictive accuracy of hydrophobicity-driven QSAR equations across halogen-substituted congeners.

Synthetic Methodology Development Using a Chromophoric Formylating Agent

Medicinal chemistry laboratories optimizing amine formylation protocols can leverage the para-bromo substituent of 4-Bromo-N-hydroxybenzamide as a UV-active chromophore (λmax ~260 nm for bromophenyl) for real-time reaction monitoring via HPLC or TLC. While the formylating activity is shared with other N-hydroxybenzamides , the bromine tag enables facile detection without additional derivatization steps, streamlining reaction optimization workflows in library synthesis.

Fragment-Based 5-Lipoxygenase Inhibitor Discovery with Defined Potency Anchor

Fragment-based drug discovery (FBDD) programs targeting 5-lipoxygenase can use 4-Bromo-N-hydroxybenzamide (MW 216.03 g/mol, XLogP3 = 1.0) as a characterized fragment hit. Its cellular IC50 of 14 µM places it within the typical affinity range for fragment elaborations, and the para-bromo position offers a tractable vector for structure-guided growth via cross-coupling chemistry (Suzuki, Buchwald-Hartwig). The fragment's low molecular weight and defined potency in RBL-1 assays make it suitable for fragment-linking or merging strategies aimed at improving 5-LO inhibitory potency.

Comparative Tool Compound for Differentiating 5-LO from HDAC Pharmacology

Pharmacological studies requiring dissociation of 5-lipoxygenase inhibition from histone deacetylase (HDAC) modulation can evaluate 4-Bromo-N-hydroxybenzamide as a comparator probe. Unlike hydroxamic acid-based HDAC inhibitors (e.g., SAHA, PXD101), this compound's primary biological annotation is 5-LO . Researchers can use it to control for off-target HDAC effects in leukotriene biosynthesis assays where pan-hydroxamic acid ZBGs might confound interpretation.

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